BenchChemオンラインストアへようこそ!

N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship CNS GPCR Targeting

N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-82-2; PubChem CID is a synthetic small molecule (MW 388.3 g/mol, formula C19H22BrN3O) belonging to the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class. Its structure features a 4-bromo-3-methylphenyl group linked via an acetamide bridge to a 4-phenylpiperazine moiety, presenting a distinct substitution pattern that defines its computed properties (XLogP3 3.8, topological polar surface area 35.6 Ų, predicted density 1.368 g/cm³, predicted boiling point 543.7 °C) and differentiates it from close positional isomers and des-phenyl analogs.

Molecular Formula C19H22BrN3O
Molecular Weight 388.309
CAS No. 882080-82-2
Cat. No. B2866406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS882080-82-2
Molecular FormulaC19H22BrN3O
Molecular Weight388.309
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Br
InChIInChI=1S/C19H22BrN3O/c1-15-13-16(7-8-18(15)20)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
InChIKeyXIFBTGCPELTGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-82-2): Procurement-Grade Physicochemical Baseline for a Phenylpiperazine Acetamide Research Scaffold


N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-82-2; PubChem CID 980082) is a synthetic small molecule (MW 388.3 g/mol, formula C19H22BrN3O) belonging to the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class. Its structure features a 4-bromo-3-methylphenyl group linked via an acetamide bridge to a 4-phenylpiperazine moiety, presenting a distinct substitution pattern that defines its computed properties (XLogP3 3.8, topological polar surface area 35.6 Ų, predicted density 1.368 g/cm³, predicted boiling point 543.7 °C) and differentiates it from close positional isomers and des-phenyl analogs [1] [2]. The compound is catalogued as a research chemical (≥90% purity) intended for receptor modulation and structure–activity relationship (SAR) studies [2].

Why N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Replaced by Generic Phenylpiperazine Acetamides in Focused SAR Campaigns


Substituting a generic N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold for the 4-bromo-3-methylphenyl congener risks losing the specific electronic, steric, and lipophilic contributions of the bromine atom and the methyl group position. The 3-methyl substitution creates a steric environment that can alter the dihedral angle of the acetamide linker relative to the aromatic plane, directly impacting the pharmacophore's three-dimensional presentation to biological targets [1]. The bromine atom at the para-position provides a heavy halogen capable of engaging in halogen bonding, influencing both target binding kinetics and metabolic stability [2]. Furthermore, the phenyl substituent on the piperazine nitrogen constitutes a key pharmacophoric element; its absence—as in the des-phenyl analog N-(4-bromo-3-methylphenyl)-2-(piperazin-1-yl)acetamide—profoundly alters molecular recognition at aminergic G-protein-coupled receptors (GPCRs) where the distal phenyl group participates in π–π and hydrophobic interactions [1] [3].

Quantitative Differentiation Evidence: N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide vs. Closest Structural Analogs


Positional Isomer Differentiation: 3-Methyl vs. 2-Methyl Substitution Dictates Topological Polar Surface Area and Potential Receptor Interaction Geometry

The target compound bears a methyl group at the 3-position of the bromophenyl ring, whereas its closest positional isomer N-(4-Bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 763125-97-9) carries the methyl at the 2-position [1]. Despite sharing an identical molecular formula (C19H22BrN3O) and computed XLogP3 value (3.8), the connectivity difference alters the topological environment. The meta-substitution pattern in the target compound orients the bromine and methyl groups geometrically asymmetrical across the aromatic ring plane, which can influence the angle of the acetamide NH relative to the piperazine core and affect hydrogen-bond donor/acceptor presentation [2]. While no direct head-to-head pharmacological data are currently publicly available for these isomers, the computed properties are identical, making the structural topology the only discriminatory factor for procurement decisions oriented toward novel IP space or SAR exploration [3].

Medicinal Chemistry Structure-Activity Relationship CNS GPCR Targeting

Structural Differentiation from the Des-Phenyl Piperazine Analog: The Phenyl Moiety as a Pharmacophoric Anchor

The target compound features a 4-phenyl substituent on the piperazine ring, whereas the structurally simpler des-phenyl analog N-(4-bromo-3-methylphenyl)-2-(piperazin-1-yl)acetamide lacks this aromatic group . In the broader class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide anticonvulsant agents, the terminal phenyl ring has been shown to be critical for in vivo activity; SAR studies demonstrated that removal of this phenyl group results in complete loss of efficacy in maximal electroshock (MES) seizure models, due to the phenyl's essential role in hydrophobic pocket engagement and π–π stacking interactions at voltage-gated sodium channels and related CNS targets [1].

Medicinal Chemistry GPCR Ligand Design CNS Drug Discovery

Lipophilicity-Limited CNS Multiparameter Optimization (MPO) Differentiation vs. Chlorophenyl and Trifluoromethyl Analogs

Among the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide chemotype, analogs featuring a 3-chlorophenyl or 3-trifluoromethylphenyl group on the amide nitrogen have been synthesized and pharmacologically characterized in anticonvulsant assays [1]. Those compounds exhibited ED50 values in the MES model (e.g., 52.30 mg/kg for the 3-CF3 derivative 20) [1]. However, the target compound carries a 4-bromo-3-methylphenyl moiety instead of a 3-halo- or 3-CF3-substituted phenyl, resulting in a computed XLogP3 value of 3.8 [2], substantially lower than the clog P values of the CF3-substituted active compounds (e.g., 4.43 for the 3-CF3 analog) [1]. This lower lipophilicity positions the target compound more favorably within the CNS MPO desirability space for oral bioavailability and reduced non-specific tissue binding, without sacrificing the halogen-bonding capability of the bromine atom [3].

Computational Chemistry Drug-like Property Prediction CNS Drug Design

Electrophilic Reactivity Differentiation: Aromatic Bromine as a Synthetic Handle for Late-Stage Diversification

The presence of a single aromatic bromine at the para-position of the 3-methylphenyl ring distinguishes the target compound from its chloro-substituted analogs (e.g., the 3-chlorophenyl series in [1]) in terms of synthetic utility. Aryl bromides are significantly more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) than aryl chlorides, offering rate advantages typically exceeding 10- to 100-fold under comparable conditions [2]. This enables efficient late-stage diversification of the compound scaffold for library synthesis, bioconjugation, or radiolabeling. The specific 4-bromo-3-methyl substitution pattern is particularly advantageous because the electron-donating methyl group at the meta-position modestly activates the aryl bromide toward oxidative addition relative to unsubstituted bromobenzene [3].

Organic Synthesis Cross-Coupling Chemistry Chemical Biology

Procurement-Focused Application Scenarios for N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-82-2)


CNS GPCR Probe Development and Structure–Activity Relationship Studies

The compound's 4-bromo-3-methylphenyl motif and phenylpiperazine pharmacophore make it a suitable scaffold for exploring dopamine D4 and serotonin 5-HT1A receptor interactions, as indicated by vendor-reported moderate selectivity for the 5-HT1A subtype [1]. Researchers can use this compound as a starting point for systematic SAR investigation by varying the bromine substitution or modifying the acetamide linker, leveraging the aryl bromide handle for late-stage diversification via Suzuki couplings to generate focused analog libraries [2].

Electrophilic Building Block for Parallel Library Synthesis in Medicinal Chemistry

Owing to the enhanced reactivity of the aryl bromide moiety, this compound serves as a versatile electrophilic partner in high-throughput parallel synthesis workflows [1]. It can be employed in arrayed Suzuki–Miyaura reactions to introduce diverse aryl, heteroaryl, or alkenyl groups at the 4-position of the central phenyl ring, enabling rapid exploration of chemical space around the phenylpiperazine acetamide core for hit-to-lead campaigns [2].

Lipophilicity Benchmarking in CNS Drug Discovery Multiparameter Optimization

With a computed XLogP3 of 3.8, the compound occupies a favorable intermediate lipophilicity range within the CNS MPO framework [1]. It can be utilized as a reference standard or control compound in property-based design studies aimed at balancing blood–brain barrier permeability, metabolic stability, and off-target promiscuity, particularly when benchmarking against more lipophilic trifluoromethylphenyl analogs identified in anticonvulsant SAR [2].

Negative Control or Scaffold Comparator for Des-Phenyl and Ortho-Methyl Isomer Profiling

The compound's specific 3-methyl substitution and the presence of the phenyl group on the piperazine define its unique biological sampling profile. It can be deployed alongside its des-phenyl analog (N-(4-bromo-3-methylphenyl)-2-(piperazin-1-yl)acetamide) and ortho-methyl positional isomer (CAS 763125-97-9) in side-by-side pharmacological profiling panels to map the contributions of specific structural features to receptor subtype selectivity and functional activity [1] [2].

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.